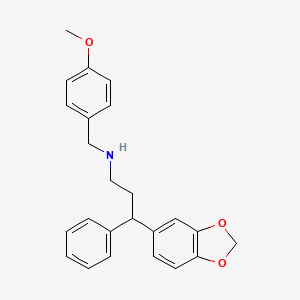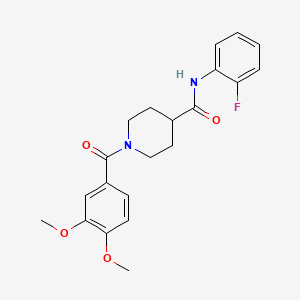
Di-tert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure. This compound features a cyclohexane ring with multiple substituents, including tert-butyl groups, an ethylphenyl group, a hydroxy group, and carboxylate groups. Its intricate structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a Diels-Alder reaction, where a diene and a dienophile react under heat.
Introduction of Substituents: The tert-butyl groups, ethylphenyl group, and hydroxy group are introduced through various substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, which may involve the use of carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
Di-tert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl and ethylphenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
Di-tert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has various applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant with similar tert-butyl groups.
2,4-Di-tert-butylphenol: Another phenolic compound with tert-butyl groups.
Bis(2,6-di-tert-butyl-4-ethylphenyl) (2-octylphenyl) phosphite: A phosphite compound with similar structural features.
Uniqueness
Di-tert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its combination of substituents and the presence of both hydroxy and carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C25H36O6 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
ditert-butyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H36O6/c1-9-15-10-12-16(13-11-15)18-19(21(27)30-23(2,3)4)17(26)14-25(8,29)20(18)22(28)31-24(5,6)7/h10-13,18-20,29H,9,14H2,1-8H3 |
InChI 键 |
AHHPOYJXGWZWQZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)(C)C)(C)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium](/img/structure/B11598703.png)
![(3Z)-5-bromo-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598709.png)

![2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11598732.png)
![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11598734.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11598740.png)
![(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598741.png)
![3-[(4Z)-3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11598748.png)
![12-(4-Hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11598754.png)

![(5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B11598766.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598774.png)

![1-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11598790.png)
